molecular formula C10H12ClNO2 B1654817 Methyl 3-amino-3-(3-chlorophenyl)propanoate CAS No. 277745-44-5

Methyl 3-amino-3-(3-chlorophenyl)propanoate

Cat. No. B1654817
CAS No.: 277745-44-5
M. Wt: 213.66
InChI Key: WKTWPAVCKXHOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07348357B2

Procedure details

Methanol (110 ml) is cooled to −10° C. and slowly admixed with thionyl chloride (12.0 g, 101.2 mmol). 3-Amino-3-(3-chlorophenyl)propionic acid (10.1 g, 50.6 mmol) is added and the mixture is stirred at room temperature overnight. The solution is concentrated to a high extent, under reduced pressure, and partitioned between ethyl acetate (100 ml) and saturated sodium hydrogen carbonate solution (200 ml). The pH of the aqueous phase is above 7. The aqueous phase is again extracted twice with ethyl acetate (100 ml). The combined ethyl acetate phases are dried over sodium sulfate, filtered and concentrated.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[NH2:5][CH:6]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[CH:12]=1)[CH2:7][C:8]([OH:10])=[O:9].[CH3:18]O>>[NH2:5][CH:6]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[CH:12]=1)[CH2:7][C:8]([O:10][CH3:18])=[O:9]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
10.1 g
Type
reactant
Smiles
NC(CC(=O)O)C1=CC(=CC=C1)Cl
Step Three
Name
Quantity
110 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated to a high extent, under reduced pressure
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (100 ml) and saturated sodium hydrogen carbonate solution (200 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is again extracted twice with ethyl acetate (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate phases are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC(CC(=O)OC)C1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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